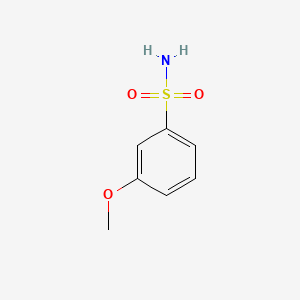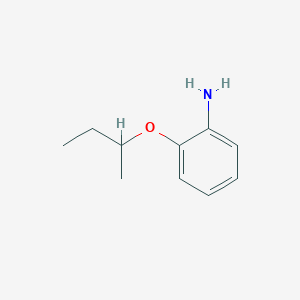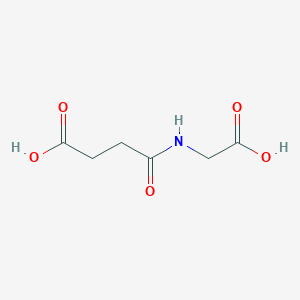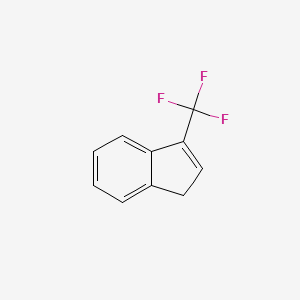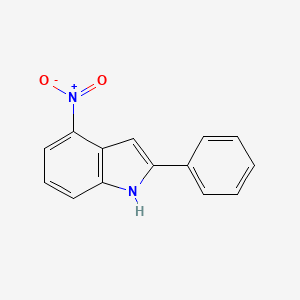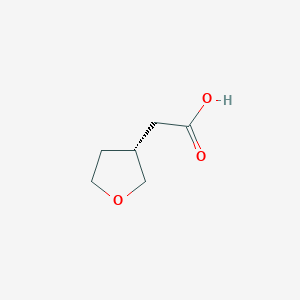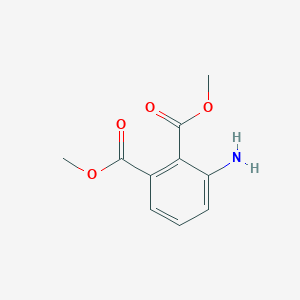
3-氨基邻苯二甲酸二甲酯
概述
描述
Dimethyl 3-aminophthalate is a compound with the molecular formula C10H11NO4 . It is also known by other names such as dimethyl 3-aminobenzene-1,2-dicarboxylate and 3-Amino-phthalic acid dimethyl ester .
Molecular Structure Analysis
The molecular weight of Dimethyl 3-aminophthalate is 209.20 g/mol . The InChI code is 1S/C10H11NO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,11H2,1-2H3 . The compound has a complexity of 254 .Chemical Reactions Analysis
While specific chemical reactions involving Dimethyl 3-aminophthalate are not detailed in the search results, it’s known that the compound can participate in reactions involving hydroxyl radicals . More research would be needed to provide a comprehensive analysis of its chemical reactions.Physical And Chemical Properties Analysis
Dimethyl 3-aminophthalate has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . Its Rotatable Bond Count is 4 . The Topological Polar Surface Area is 78.6 Ų . The compound has a Heavy Atom Count of 15 .科学研究应用
药理学:药物开发和测试
3-氨基邻苯二甲酸二甲酯在药理学领域,特别是药物开发和测试方面具有潜在的应用。 其物理化学性质,例如高GI吸收率和溶解度,使其成为设计药物递送系统的候选物质 。它可以用来合成具有更好药代动力学特征的化合物,从而提高其治疗效果。
材料科学:先进材料的合成
在材料科学领域,3-氨基邻苯二甲酸二甲酯可用作构建块,用于创建先进材料。 其分子结构允许合成聚合物和共聚物,这些聚合物和共聚物可用于创建新型塑料、纤维或复合材料,这些材料具有独特的性能,例如增强的耐用性或生物降解性 .
化学合成:有机反应
该化合物在化学合成中发挥着作用,作为生产各种有机化合物的中间体。 其反应性可用于合成染料、颜料和其他芳香族化合物,这些化合物在从纺织品到印刷的各个行业中至关重要 .
分析化学:化学发光
3-氨基邻苯二甲酸二甲酯在分析化学中很重要,因为它在化学发光中发挥作用。它可用于合成鲁米诺,鲁米诺是一种在氧化后发光的化合物。 这种特性在法医学中用于检测微量血液,并在各种检测特定分子的测定中得到利用 .
生命科学:研究和诊断
在生命科学领域,3-氨基邻苯二甲酸二甲酯可用于合成用于研究和诊断目的的化合物。 其衍生物可用于分子生物学技术,例如 DNA 测序或蛋白质测定,有助于理解生物过程和疾病 .
工业应用:制造工艺
最后,3-氨基邻苯二甲酸二甲酯在制造工艺中具有工业应用。它可以用作工艺助剂或其他化学品的合成中间体。 其在农业、林业和渔业中的应用突出了其在各个工业部门的多功能性和重要性 .
安全和危害
作用机制
Target of Action
Dimethyl 3-aminophthalate is a derivative of phthalates, which are known to be endocrine-disrupting chemicals . Phthalates can induce neurological disorders and are associated with conditions such as attention-deficit/hyperactivity disorder and autism spectrum disorder . They interact with nuclear receptors in various neural structures involved in controlling brain functions .
Mode of Action
It is known that phthalates, including dimethyl 3-aminophthalate, can interfere with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
Phthalates, including Dimethyl 3-aminophthalate, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The biodegradation pathway for Dimethyl phthalate (DMP), a related compound, involves initial hydrolysis reactions that generate an intermediate, phthalic acid (PA), which is further biodegraded through a two-step di-oxygenation reaction . Similar pathways may be involved in the degradation of Dimethyl 3-aminophthalate.
Pharmacokinetics
It is known that phthalates have high gastrointestinal absorption . The lipophilicity of Dimethyl 3-aminophthalate, as indicated by its Log Po/w value, is 1.77 , suggesting that it may have good bioavailability.
Result of Action
The result of Dimethyl 3-aminophthalate’s action is likely to be similar to that of other phthalates. They can disrupt the endocrine system, affecting reproductive health and physical development . In the nervous system, they can induce neurological disorders .
Action Environment
Phthalates, including Dimethyl 3-aminophthalate, are ubiquitous in the environment due to their widespread use in various industries . They can migrate from products to water, air, soil, and foodstuff . Therefore, environmental factors such as the presence of other contaminants, temperature, pH, and the presence of degrading organisms can influence the action, efficacy, and stability of Dimethyl 3-aminophthalate.
属性
IUPAC Name |
dimethyl 3-aminobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJKSNHPNFHCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539363 | |
| Record name | Dimethyl 3-aminobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34529-06-1 | |
| Record name | Dimethyl 3-aminobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

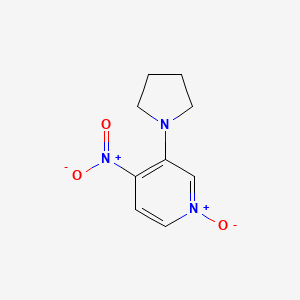
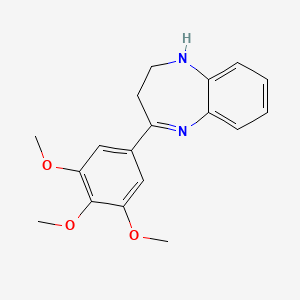

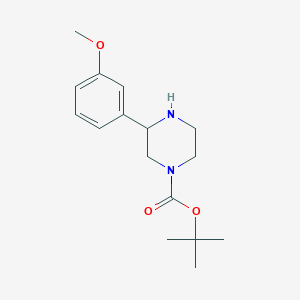
![2-Phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1317505.png)
